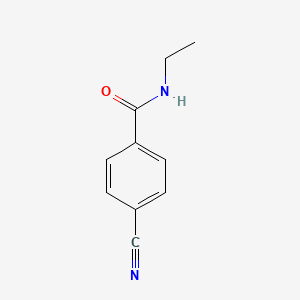

4-cyano-N-ethylbenzamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

4-cyano-N-ethylbenzamide |

InChI |

InChI=1S/C10H10N2O/c1-2-12-10(13)9-5-3-8(7-11)4-6-9/h3-6H,2H2,1H3,(H,12,13) |

InChI Key |

PSFBUAMDCSYUBV-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Cyano N Ethylbenzamide and Its Analogues

Strategic Approaches to the Benzamide (B126) Core Formation

The formation of the N-alkylbenzamide backbone is a critical step in the synthesis of 4-cyano-N-ethylbenzamide. Modern organic synthesis offers a variety of powerful techniques to achieve this transformation with high efficiency and selectivity.

Modern Amide Coupling Reactions for N-Alkylbenzamides

The direct condensation of a carboxylic acid and an amine to form an amide bond is one of the most frequently utilized reactions in medicinal chemistry. hepatochem.com This is due to the vast commercial availability of a diverse range of carboxylic acids and amines, making amide coupling a powerful strategy for generating novel compounds. hepatochem.com The process generally requires the activation of the carboxylic acid to facilitate its reaction with the amine. hepatochem.com

A variety of reagents and protocols have been developed for this purpose. mychemblog.com Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives to enhance reaction efficiency. hepatochem.com Other prominent coupling reagents include uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is known for its high efficiency in forming active esters from carboxylic acids. mychemblog.comgrowingscience.com The choice of coupling reagent and reaction conditions is crucial to avoid side reactions and potential racemization when dealing with chiral substrates. hepatochem.com

Table 1: Comparison of Common Amide Coupling Reagents

| Reagent Class | Example(s) | Key Features |

| Carbodiimides | DCC, DIC | Widely applicable, often requires additives. hepatochem.com |

| Uronium Salts | HATU, HBTU | High coupling efficiency, rapid reactions. mychemblog.comnih.gov |

| Phosphonium Salts | PyBOP | Effective for sterically hindered substrates. |

| Acid Halides | Thionyl chloride (SOCl₂) | Forms highly reactive acyl chlorides. evitachem.com |

Precursor Synthesis: Advanced Routes to 4-Cyanobenzoic Acid Derivatives

The synthesis of this compound relies on the availability of the key precursor, 4-cyanobenzoic acid or its derivatives. Several advanced methods have been developed for the synthesis of these crucial building blocks.

One approach involves the oxidation of the methyl group of p-tolunitrile. chemicalbook.com However, this can sometimes result in low yields and complicated purification processes. google.com Another strategy is the Sandmeyer-type reaction, starting from 4-aminobenzoic acid. chemicalbook.com

A "green" synthesis of 4-cyanobenzoic acid has been developed through the electrochemical cleavage of the carbon-iodide bond in 4-iodobenzonitrile, followed by the capture of CO₂. mdpi.com This electrocarboxylation method offers an environmentally friendly alternative by utilizing CO₂ as a C1 source. mdpi.com The use of a silver cathode has been shown to be effective in this process, allowing for the synthesis under mild conditions with moderate yields. mdpi.com

Furthermore, methods for producing substituted cyanobenzoic acid derivatives have been established. For instance, 3-fluoro-4-cyanobenzoic acid can be synthesized from 2-fluoro-4-aminobenzoic acid via a diazotization reaction followed by cyanation. google.com

Regioselective Introduction of the Cyano Moiety

The introduction of the cyano group onto the aromatic ring is a pivotal step that can be achieved through various modern synthetic techniques, offering high regioselectivity.

Reductive Cyanation Techniques for Tertiary Amides

A notable method for the synthesis of α-aminonitriles is the KOtBu-mediated reductive cyanation of tertiary amides. organic-chemistry.orgacs.orgacs.org This catalyst-free reaction proceeds under mild, hydrosilylation conditions and demonstrates good functional group tolerance, providing α-aminonitriles in moderate to high yields. organic-chemistry.orgacs.orgacs.orgnih.gov The reaction utilizes readily available tertiary amides, potassium tert-butoxide (KOtBu), and a hydrosilane like triethoxysilane (B36694) ((EtO)₃SiH). organic-chemistry.orgacs.org This approach is attractive due to its simplicity, use of inexpensive reagents, and convenient workup. organic-chemistry.orgacs.org

Nucleophilic and Electrophilic Cyanation Strategies on Aromatic Systems

The cyano group can be introduced onto an aromatic ring through either nucleophilic or electrophilic cyanation reactions.

Nucleophilic Cyanation: This typically involves the reaction of an aryl halide with a cyanide source. numberanalytics.com Transition metal-catalyzed cross-coupling reactions, particularly with palladium or nickel catalysts, are widely employed. numberanalytics.comwikipedia.org Palladium-catalyzed cyanations of aryl halides have been extensively studied, using reagents like potassium cyanide (KCN) or the less toxic zinc cyanide (Zn(CN)₂). wikipedia.orgrsc.org To further mitigate toxicity, potassium ferricyanide (B76249) has also been used as a cyanide source. wikipedia.org Nickel-catalyzed reductive cyanation of aryl halides using cyanogen (B1215507) bromide has also been reported as a robust method. mdpi.com

Electrophilic Cyanation: This method involves the reaction of an aromatic compound with an electrophilic cyanating agent. numberanalytics.com One approach is the direct C–H cyanation of arenes. nih.gov Gallium-catalyzed direct cyanation of aromatic C–H bonds with cyanogen bromide has been developed as a practical method for preparing aromatic nitriles. rsc.org Another strategy employs activated aryl cyanates in the presence of a Lewis acid like aluminum chloride (AlCl₃) to achieve selective cyanation of electron-rich aromatics. tandfonline.com Organic photoredox catalysis has also emerged as a mild, metal-free method for the direct C–H cyanation of aromatic compounds using an acridinium (B8443388) photoredox catalyst and trimethylsilyl (B98337) cyanide under an aerobic atmosphere. nih.gov

Table 2: Overview of Cyanation Strategies for Aromatic Systems

| Cyanation Type | Method | Catalyst/Reagent | Key Features |

| Nucleophilic | Transition metal-catalyzed cross-coupling | Pd or Ni catalysts with KCN, Zn(CN)₂, or K₄[Fe(CN)₆] | Widely applicable to aryl halides. wikipedia.orgrsc.org |

| Electrophilic | Direct C-H Cyanation | GaCl₃ with BrCN | Practical method for direct functionalization. rsc.org |

| Electrophilic | Friedel-Crafts type | Aryl cyanates with AlCl₃/HCl | Selective for electron-rich aromatics. tandfonline.com |

| Electrophilic | Photoredox Catalysis | Acridinium catalyst with TMSCN | Mild, metal-free conditions. nih.gov |

Post-Synthetic Chemical Transformations of this compound

Once synthesized, this compound can undergo further chemical transformations, a concept known as post-synthetic modification (PSM). rsc.orgnih.govlabxing.com This strategy is valuable for creating diverse analogues and exploring structure-activity relationships.

The cyano group is a versatile functional group that can be converted into other functionalities. For example, it can be reduced to a primary amine (benzylamine derivative) using reducing agents like lithium aluminum hydride (LiAlH₄). evitachem.com Hydrolysis of the cyano group under acidic or basic conditions can yield the corresponding carboxylic acid or amide.

The benzamide moiety itself can also be a site for further reactions. For instance, the aromatic ring can undergo electrophilic substitution reactions, although the cyano group is deactivating. evitachem.com The N-H bond of the amide can participate in various coupling reactions. The concept of post-synthetic modification is well-established in the context of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), where it is used to introduce new functionalities and tune material properties. rsc.orglabxing.comresearchgate.net These principles can be applied to discrete molecules like this compound to generate a library of related compounds for further investigation.

Reactions Governing the Cyano Group Reactivity

The cyano group (-C≡N) on the benzamide scaffold is a versatile functional handle for further molecular elaboration. Its reactivity allows for a range of chemical transformations:

Reduction: The nitrile can be reduced to a primary amine (a benzylamine (B48309) derivative). A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation, converting the cyano group into an aminomethyl group (-CH₂NH₂). organic-chemistry.org

Hydrolysis: Under acidic or basic conditions, the cyano group can be hydrolyzed. This reaction proceeds through an intermediate carboxamide to ultimately yield a carboxylic acid. This converts this compound into a dicarboxylic acid derivative.

Cyclization Reactions: The cyano group can participate in palladium-catalyzed tandem reactions. For instance, reacting an N-(2-cyanoaryl)benzamide with an arylboronic acid can lead to the synthesis of 2,4-disubstituted quinazolines. acs.orgresearchgate.net This process involves the carbopalladation of the cyano group, followed by intramolecular cyclization and dehydration. acs.org While this specific example involves an ortho-cyano group, it highlights the potential of the nitrile to participate in complex, metal-catalyzed cascade reactions to build heterocyclic systems. acs.orgresearchgate.net

Transformations at the N-Ethyl Amide Functionality

The N-ethyl amide group also offers sites for chemical modification, although the amide bond is known for its stability.

Hydrolysis: The amide bond can be cleaved through hydrolysis under strong acidic or basic conditions, which would break down this compound into 4-cyanobenzoic acid and ethylamine (B1201723). nih.gov

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) using strong reducing agents like diborane (B8814927) or lithium aluminum hydride, converting the N-ethylbenzamide into a secondary amine, N-ethyl(4-cyanobenzyl)amine.

N-H Deprotonation: The proton on the amide nitrogen can be removed by a strong base. The resulting amidate is nucleophilic and can react with various electrophiles, allowing for further substitution at the nitrogen atom.

Oxidative Functionalization: Recent advances have shown that the C(sp³)–H bond at the N-α position (the ethyl group) of secondary benzamides can be functionalized. Using dual catalysis involving a photoredox catalyst and a hydrogen atom transfer (HAT) catalyst, amination and alkenylation at this position have been achieved. nih.govrsc.org This allows for the introduction of new functional groups directly onto the ethyl substituent.

Derivatization of the Phenyl Ring System

The aromatic phenyl ring of this compound can be modified through electrophilic aromatic substitution reactions. The regiochemical outcome of such reactions is dictated by the electronic properties of the two existing substituents: the cyano group and the N-ethylamido group.

The cyano group is an electron-withdrawing group and acts as a meta-director.

The N-ethylamido group is an electron-donating group due to the lone pair on the nitrogen atom and is an ortho, para-director.

Given that the two groups are para to each other, their directing effects are synergistic. Both groups will direct incoming electrophiles to the positions ortho to the N-ethylamido group (and meta to the cyano group). Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur at the carbon atoms adjacent to the amide functionality.

Furthermore, the entire aromatic ring can be reduced under specific conditions. The Birch reduction, using sodium or lithium in liquid ammonia (B1221849) with an alcohol, can reduce the benzene (B151609) ring to a 1,4-cyclohexadiene (B1204751) derivative. masterorganicchemistry.comslideshare.net The regioselectivity of this reduction is influenced by the electron-withdrawing nature of the cyano group. masterorganicchemistry.com

Catalytic Systems in the Synthesis and Modification of this compound

Catalysis offers efficient and selective routes for the synthesis and functionalization of complex molecules like this compound.

Application of Transition Metal Catalysts for C-C and C-N Bond Formation

Transition metal catalysts are pivotal in modern organic synthesis for forming carbon-carbon and carbon-nitrogen bonds.

Palladium-Catalyzed Reactions: As mentioned, palladium catalysts are effective in mediating the reaction of arylboronic acids with cyano-aryl benzamides to form quinazolines, a process involving both C-C and C-N bond formation. acs.orgresearchgate.net Palladium and nickel complexes are also instrumental in activating the C-N amide bond for cross-coupling reactions, enabling the synthesis of ketones from amides. nih.gov

Copper-Catalyzed Reactions: Copper-catalyzed multicomponent reactions have been developed for the synthesis of 2-(1,2,3,-triazolyl)benzamide derivatives from 2-iodobenzamides, sodium azide (B81097), and terminal alkynes. researchgate.net Copper catalysis is also used in the amidation of benzyl (B1604629) cyanide. wikipedia.org

Ruthenium-Catalyzed N-Alkylation: Ruthenium-doped hydrotalcite has been shown to be an efficient catalyst for the N-alkylation of benzamides with alcohols via a "borrowing hydrogen" mechanism. acs.org This method involves the temporary oxidation of the alcohol to an aldehyde, which then condenses with the amide, followed by hydrogenation of the resulting intermediate to yield the N-alkylated product and water as the only byproduct. acs.orgnih.gov

Cobalt-Catalyzed N-Alkylation: Similarly, cobalt nanoparticles supported on carbon can catalyze the N-alkylation of benzamides with a broad range of alcohols, including those with other functional groups like nitriles and double bonds. nih.govrsc.org

Organocatalysis in N-Alkylated Benzamide Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, provides a metal-free alternative for amide synthesis. While direct organocatalytic methods for N-alkylation are emerging, the primary application lies in the formation of the amide bond itself. Carbodiimides are classic examples of organic reagents (often used stoichiometrically rather than catalytically) that activate carboxylic acids to facilitate amidation. nih.gov More advanced organocatalytic systems are being developed to promote these transformations under milder conditions. For instance, visible-light-induced dual catalysis, which combines a photoredox catalyst with an organocatalyst, can achieve functionalization at the N-α C(sp³)–H bond of N-alkyl benzamides. nih.govrsc.org

Multicomponent Reaction Strategies for Benzamide Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials.

Ugi and Passerini Reactions: The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction are powerful tools for generating molecular diversity. nih.govwikipedia.org The Ugi reaction combines a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide to produce a bis-amide. wikipedia.org By selecting 4-cyanobenzoic acid and ethylamine as the acid and amine components, a structure related to the target molecule can be rapidly assembled. The Passerini reaction involves a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide. wikipedia.orgambeed.comorganic-chemistry.org These reactions are central to building libraries of complex amide-containing compounds. nih.govscielo.br

Aryne-Based MCRs: Transition-metal-free MCRs involving arynes, isocyanides, and water have been developed to furnish benzamide derivatives under mild conditions. organic-chemistry.orgacs.orgnih.gov This strategy allows for the efficient formation of aromatic amides from diverse starting materials. organic-chemistry.org

Structural Elucidation and Conformational Analysis of 4 Cyano N Ethylbenzamide

High-Resolution X-ray Crystallography

High-resolution X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal evidence for the molecular structure, bond lengths, bond angles, and intermolecular interactions of 4-cyano-N-ethylbenzamide.

Determination of Crystal Structures and Absolute Configuration

The initial step in the X-ray crystallographic analysis of this compound would involve the growth of high-quality single crystals suitable for diffraction experiments. Once obtained, these crystals would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, would be collected and processed.

The crystallographic data would yield a detailed picture of the molecule's geometry. Key parameters such as the lengths of the carbon-carbon bonds in the benzene (B151609) ring, the carbon-nitrogen and carbon-oxygen bonds of the amide group, and the carbon-nitrogen triple bond of the cyano group would be determined with high precision. Furthermore, the analysis would reveal the torsion angles that define the orientation of the ethyl group and the cyano group relative to the central benzamide (B126) core.

For a complete structural description, the absolute configuration of the molecule would be determined if it crystallizes in a chiral space group. This is typically achieved through the analysis of anomalous dispersion effects.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 98.5 |

| Volume (ų) | 1025.3 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.25 |

| R-factor | < 0.05 |

Analysis of Supramolecular Interactions in the Solid State

In the solid state, molecules of this compound would be expected to self-assemble into a well-defined three-dimensional architecture through a network of non-covalent interactions. X-ray crystallography is paramount for identifying and characterizing these supramolecular interactions.

Given the functional groups present in the molecule—an amide group capable of hydrogen bonding, a cyano group which can act as a hydrogen bond acceptor, and an aromatic ring capable of π-π stacking interactions—a rich network of intermolecular forces would be anticipated. The analysis would likely reveal hydrogen bonds between the amide N-H donor and the amide C=O or cyano N acceptor of neighboring molecules, leading to the formation of chains, sheets, or more complex motifs. Additionally, π-π stacking interactions between the phenyl rings of adjacent molecules could further stabilize the crystal packing. The precise nature and geometry of these interactions would be meticulously detailed from the crystallographic data.

Solution-State Conformational Dynamics and Analysis

While X-ray crystallography provides a static picture of the molecule in the solid state, its conformation in solution can be dynamic and influenced by the solvent environment. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for investigating the conformational preferences and dynamics of molecules in solution.

A comprehensive NMR study of this compound would involve one- and two-dimensional experiments. ¹H and ¹³C NMR spectra would confirm the connectivity of the molecule. More advanced techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), would provide information about through-space proximities between protons, allowing for the determination of the preferred orientation of the ethyl group relative to the benzamide moiety.

Furthermore, variable temperature NMR studies could reveal information about the energy barriers to rotation around key single bonds, such as the C-N bond of the amide and the C-C bond connecting the phenyl ring to the amide group. This would provide insights into the flexibility of the molecule in solution. The observed chemical shifts, particularly of the amide proton, could also offer clues about the extent of intermolecular hydrogen bonding with the solvent or through self-association.

Advanced Spectroscopic Characterization of 4 Cyano N Ethylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as an unparalleled tool for mapping the connectivity and chemical environment of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, a detailed picture of the 4-cyano-N-ethylbenzamide structure emerges.

Comprehensive ¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring typically appear as a set of multiplets in the downfield region, a consequence of the electron-withdrawing effects of the cyano and amide groups. The protons of the ethyl group, specifically the methylene (B1212753) (-CH2-) and methyl (-CH3) protons, exhibit characteristic splitting patterns due to spin-spin coupling. The methylene protons, being adjacent to the nitrogen atom of the amide, are deshielded and appear at a lower field compared to the terminal methyl protons. The amide proton (N-H) often presents as a broad singlet, its chemical shift and appearance being sensitive to solvent and concentration.

The ¹³C NMR spectrum offers complementary information, revealing the chemical environment of each carbon atom. The carbon of the cyano group (C≡N) is typically found in a distinct region of the spectrum. The carbonyl carbon (C=O) of the amide group also has a characteristic downfield chemical shift. The aromatic carbons show a range of signals, with their specific shifts influenced by the positions of the cyano and amide substituents. The carbons of the ethyl group, the methylene and methyl carbons, are observed in the upfield region of the spectrum.

A representative, though not exhaustive, compilation of expected chemical shifts is presented in the table below. Actual values can vary based on the solvent and experimental conditions.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.5 - 8.5 | 120 - 140 |

| Amide (N-H) Proton | 8.0 - 9.0 (broad) | - |

| Methylene (-CH₂) Protons | 3.3 - 3.6 | 35 - 45 |

| Methyl (-CH₃) Protons | 1.1 - 1.3 | 14 - 16 |

| Carbonyl (C=O) Carbon | - | 165 - 170 |

| Cyano (C≡N) Carbon | - | 115 - 120 |

Application of 2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Structural Assignments

While 1D NMR provides foundational data, two-dimensional (2D) NMR techniques are indispensable for unambiguous structural assignment by revealing through-bond and through-space correlations between nuclei. emerypharma.comlibretexts.org

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.org For this compound, a COSY spectrum would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also reveal the coupling relationships between the aromatic protons on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For instance, the signal for the methylene protons would show a correlation to the methylene carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. This is crucial for piecing together the molecular framework. For example, the amide proton could show a correlation to the carbonyl carbon and the methylene carbon of the ethyl group. The aromatic protons would show correlations to various aromatic carbons, helping to confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.org In the context of this compound, NOESY could reveal through-space interactions between the amide proton and the protons on the ethyl group or the aromatic ring, providing insights into the molecule's preferred conformation.

Investigation of Solvent Effects on NMR Parameters

The choice of solvent can significantly influence NMR chemical shifts. researchcommons.orgnih.gov This is due to various factors, including the solvent's polarity, its ability to form hydrogen bonds, and anisotropic effects. thieme-connect.de For this compound, the chemical shift of the amide proton is particularly sensitive to the solvent. thieme-connect.de In hydrogen-bond-accepting solvents like dimethyl sulfoxide (B87167) (DMSO), the N-H proton signal would be expected to shift downfield due to hydrogen bonding with the solvent molecules. In contrast, in a non-polar solvent like chloroform (B151607), this interaction is weaker. The chemical shifts of the aromatic protons and the ethyl group protons can also be affected, albeit to a lesser extent. Studying these solvent-induced shifts can provide valuable information about solute-solvent interactions and the local electronic environment of the molecule. researchcommons.orgnih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Techniques

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups. epequip.comdtu.dkgammadata.se These complementary techniques are highly effective for identifying characteristic bonds and probing intermolecular interactions. epequip.com

Assignment of Characteristic Vibrational Modes and Functional Group Analysis

The FT-IR and Raman spectra of this compound are rich with information. Key vibrational modes can be assigned to specific functional groups:

Cyano Group (C≡N): The stretching vibration of the cyano group typically gives rise to a sharp and intense band in the region of 2220-2240 cm⁻¹ in the IR spectrum. researchgate.net This band is often a clear diagnostic marker for the presence of a nitrile.

Amide Group (N-C=O): The amide group exhibits several characteristic vibrations. The C=O stretching vibration (Amide I band) is very intense in the IR spectrum and typically appears in the range of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is found around 1510-1570 cm⁻¹. The N-H stretching vibration appears as a broader band in the region of 3200-3400 cm⁻¹.

Aromatic Ring: The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹. The C=C stretching vibrations within the ring give rise to a series of bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations can also provide information about the substitution pattern of the benzene ring.

Ethyl Group: The C-H stretching vibrations of the methylene and methyl groups are typically found in the 2850-2960 cm⁻¹ region. Bending vibrations for these groups appear at lower frequencies.

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

| Cyano (C≡N) | Stretching | 2220 - 2240 | Sharp, Medium-Strong |

| Amide (C=O) | Stretching (Amide I) | 1630 - 1680 | Strong |

| Amide (N-H) | Bending (Amide II) | 1510 - 1570 | Medium-Strong |

| Amide (N-H) | Stretching | 3200 - 3400 | Broad, Medium |

| Aromatic (C-H) | Stretching | > 3000 | Medium |

| Aromatic (C=C) | Stretching | 1450 - 1600 | Medium-Strong |

| Alkyl (C-H) | Stretching | 2850 - 2960 | Medium-Strong |

Analysis of Hydrogen Bonding and Molecular Association through Vibrational Signatures

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. mdpi.comdicp.ac.cn In the solid state or in concentrated solutions, this compound molecules can associate through intermolecular hydrogen bonds between the N-H group of one molecule and the carbonyl oxygen (C=O) of another. mdpi.com This association leads to noticeable changes in the vibrational spectra.

The N-H stretching frequency is a key indicator of hydrogen bonding. In a non-hydrogen-bonding environment (e.g., a dilute solution in a non-polar solvent), the N-H stretch will appear at a higher frequency (typically >3400 cm⁻¹). In the presence of hydrogen bonding, this band shifts to a lower frequency (e.g., 3200-3400 cm⁻¹) and becomes broader and more intense. nih.gov

The Amide I band (C=O stretch) is also affected. The formation of a hydrogen bond to the carbonyl oxygen weakens the C=O double bond, causing its stretching frequency to shift to a lower wavenumber. By analyzing the positions and shapes of these bands under different conditions (e.g., varying concentration or solvent), the extent and nature of hydrogen bonding and molecular association can be investigated in detail. The cyano group itself can also participate in weaker hydrogen bonding interactions, which can cause subtle shifts in its stretching frequency. frontiersin.org

Ultraviolet-Visible (UV-Vis) Electronic Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org This absorption of energy provides critical information about the molecule's electronic structure and the nature of its chromophores—the parts of a molecule responsible for its color and light absorption. libretexts.org

The electronic spectrum of this compound is primarily dictated by its constituent chromophores: the benzene ring substituted with a cyano group (-C≡N) and an N-ethylamide group (-CONHCH₂CH₃). The interaction of these groups, which are in conjugation, gives rise to characteristic absorption bands in the UV region. The primary electronic transitions observed for such organic compounds are π → π* and n → π* transitions. wikipedia.org

The π → π* transitions, which are typically high-intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. wikipedia.org The n → π* transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen or nitrogen atoms of the amide group, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions. wikipedia.org

In substituted benzamides, the absorption bands are sensitive to the electronic properties of the substituents on the phenyl ring. niscpr.res.in For this compound, the strong electron-withdrawing nature of the cyano group, para to the electron-donating amide group, facilitates an intramolecular charge transfer (ICT) upon excitation. This ICT character significantly influences the position and intensity of the absorption maxima (λmax). Studies on related benzamide (B126) derivatives show that such electronic effects are transmitted through the amide bond. niscpr.res.in The UV absorption spectrum of benzamides typically shows a high-energy band and a lower-energy band that is more sensitive to substituent effects. niscpr.res.in

Table 1: Typical Electronic Absorption Data for this compound in a Polar Solvent

| Wavelength (λmax, nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Probable Transition Assignment |

|---|---|---|

| ~245 | ~16,000 | π → π* (Intramolecular Charge Transfer) |

| ~285 | ~1,500 | n → π* |

Note: This data is illustrative, based on characteristic values for p-substituted benzamides and benzonitriles. Actual experimental values can vary based on solvent and specific experimental conditions.

Solvatochromism is the phenomenon where the position of a molecule's absorption or emission spectrum shifts in response to a change in the solvent polarity. wikipedia.org Studying this effect provides deep insights into the difference in polarity between the molecule's ground and excited states and its interactions with the surrounding solvent molecules.

For molecules like this compound, which exhibit intramolecular charge transfer (ICT), the excited state is typically more polar than the ground state. Consequently, an increase in solvent polarity will stabilize the excited state more than the ground state. This differential stabilization leads to a decrease in the energy gap for the electronic transition, resulting in a bathochromic shift (a shift to longer wavelengths, or a "red shift") of the absorption band. rsc.orgresearchgate.net

Conversely, n → π* transitions often show a hypsochromic shift (a shift to shorter wavelengths, or a "blue shift") with increasing solvent polarity. This is particularly true in protic solvents (like ethanol (B145695) or methanol) which can act as hydrogen bond donors. These solvents can form hydrogen bonds with the lone pair electrons on the carbonyl oxygen in the ground state, lowering its energy and thus increasing the energy required for the n → π* transition. niscpr.res.in

The sensitivity of the UV-Vis spectrum of this compound to the solvent environment makes it a potential probe for microenvironmental polarity. By analyzing the spectral shifts in various solvents, the nature and extent of solute-solvent interactions can be quantified.

Table 2: Illustrative Solvatochromic Data for the ICT Band of this compound

| Solvent | Relative Polarity | Typical λmax (nm) | Observed Shift |

|---|---|---|---|

| Cyclohexane | Low (Non-polar) | ~240 | - |

| Dichloromethane | Medium | ~244 | Bathochromic |

| Acetonitrile | High (Polar Aprotic) | ~246 | Bathochromic |

| Ethanol | High (Polar Protic) | ~248 | Bathochromic |

Note: The data presented is representative of the expected solvatochromic behavior for aromatic compounds with ICT character. rsc.orgresearchgate.net The magnitude of the shift depends on the specific properties of the solute and solvent.

Computational Chemistry and Theoretical Investigations of 4 Cyano N Ethylbenzamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. esqc.org DFT methods are employed to elucidate the fundamental properties of 4-cyano-N-ethylbenzamide, including its geometry, electronic distribution, and reactivity.

Computational searches for conformers of this compound would likely reveal several stable structures arising from rotation around the C-N amide bond and the ethyl group's bonds. The relative energies of these conformers are typically calculated to identify the global minimum energy structure, which is the most populated conformation at equilibrium.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| 1 | 178.5° | 0.00 |

| 2 | -15.2° | 1.85 |

| 3 | 85.3° | 4.21 |

Note: The data in this table is hypothetical and serves as an illustrative example of what would be expected from DFT calculations.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. wuxiapptec.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.com A smaller gap suggests higher reactivity.

From the HOMO and LUMO energies, global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Frontier Molecular Orbital Energies and Global Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -7.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 6.10 |

| Ionization Potential (I) | 7.25 |

| Electron Affinity (A) | 1.15 |

| Electronegativity (χ) | 4.20 |

| Chemical Hardness (η) | 3.05 |

| Chemical Softness (S) | 0.33 |

| Electrophilicity Index (ω) | 2.89 |

Note: The data in this table is hypothetical and based on expected values for a molecule with these functional groups.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. scispace.com The MEP map is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, prone to nucleophilic attack.

For this compound, the MEP surface would be expected to show a region of high negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, as these are the most electronegative atoms. researchgate.net Regions of positive potential (blue) would likely be located around the hydrogen atoms of the amide and ethyl groups.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. taylorandfrancis.comhuntresearchgroup.org.uk It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. huntresearchgroup.org.uk NBO analysis can quantify intramolecular charge transfer and hyperconjugative interactions, which contribute to the molecule's stability. taylorandfrancis.com

In this compound, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the amide nitrogen and the carbonyl oxygen into antibonding orbitals of adjacent groups. The analysis would also quantify the stabilization energies associated with these interactions, providing insight into the electronic factors governing the molecule's structure and reactivity.

Table 3: Selected NBO Analysis Results for this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O | σ(C-N) | 25.8 |

| LP(1) N | π(C=O) | 45.2 |

| π(C≡N) | π*(C-C) | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is also instrumental in mapping out the pathways of chemical reactions, helping to understand how reactants are converted into products.

A key aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS). iupac.org The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. iupac.org Computational methods can be used to locate the geometry of the transition state and calculate its energy. nih.gov

For synthetic pathways involving this compound, such as its formation via the reaction of 4-cyanobenzoyl chloride with ethylamine (B1201723), computational analysis could identify the transition state for the nucleophilic acyl substitution. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility. The geometry of the transition state would reveal the precise arrangement of atoms at the peak of the energy barrier. nih.gov

Ab Initio and DFT-Based Reaction Pathway Mapping for Specific Transformations

The elucidation of reaction mechanisms is a cornerstone of modern chemistry, and computational methods provide powerful tools for mapping the intricate pathways of chemical transformations. For this compound, ab initio and Density Functional Theory (DFT) calculations are instrumental in understanding its reactivity. These methods allow for the characterization of stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. mdpi.com

Ab initio Hartree-Fock (HF) calculations, while foundational, have been shown to overestimate activation energies. mdpi.com Consequently, more accurate and computationally demanding post-HF methods or, more commonly, DFT methods are employed. mdpi.com Functionals such as B3LYP, MPWB1K, and M06-2X, paired with appropriate basis sets like 6-31G(d), have become standard for studying organic reactions. mdpi.com By locating the transition state structure—a first-order saddle point characterized by a single imaginary frequency—researchers can determine the activation energy barrier for a specific reaction involving this compound. mdpi.comnih.gov

For instance, in a hypothetical hydrolysis of the amide bond, DFT calculations could map the reaction pathway, identifying the transition state for the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon. Similarly, transformations involving the cyano group, such as reduction or hydration, can be modeled. The computational approach involves optimizing the geometries of all species along the reaction coordinate and calculating their energies to construct a detailed energy profile. sumitomo-chem.co.jp This profile reveals the feasibility of the proposed mechanism and can help in designing catalysts or optimizing reaction conditions. The use of machine learning potentials trained on DFT data is also an emerging strategy to accelerate the exploration of reaction pathways. nih.govarxiv.org

Role of Implicit and Explicit Solvent Models in Reaction Mechanism Simulations

The solvent environment can significantly influence reaction rates and mechanisms. nih.gov Computational simulations of reactions involving this compound must, therefore, account for solvent effects to provide realistic predictions. Two primary approaches are used: implicit and explicit solvent models. numberanalytics.comgithub.io

Implicit solvent models , such as the Polarizable Continuum Model (PCM) and the Conductor-like Screening Model (COSMO), represent the solvent as a continuous medium with a specific dielectric constant. github.ioliverpool.ac.uk This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute. github.iopitt.edu However, implicit models may fail to accurately describe specific solute-solvent interactions, such as hydrogen bonding, which can be critical in many reaction mechanisms. github.iopitt.edu For charged or highly polar species, the accuracy of implicit models can be limited. github.io

Explicit solvent models provide a more rigorous treatment by including a number of individual solvent molecules in the calculation. nih.govgithub.io This allows for the direct simulation of specific interactions like hydrogen bonds and provides a more detailed picture of the solvent's role. nih.govpitt.edu However, this approach is computationally expensive due to the increased number of atoms and the need to sample numerous solvent configurations through methods like molecular dynamics (MD) or Monte Carlo simulations. github.io

For reactions of this compound, a hybrid approach is often optimal. This involves placing a few explicit solvent molecules in the immediate vicinity of the reacting centers to capture specific interactions, while the bulk solvent is treated with an implicit model. pitt.eduresearchgate.net This combined approach balances accuracy and computational cost, leading to more reliable predictions of reaction pathways and activation energies in solution. pitt.edu

Theoretical Spectroscopy and Property Prediction

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Computational methods, particularly DFT, have become invaluable for predicting ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra. pitt.edunih.gov The standard approach involves geometry optimization of the molecule, followed by a Gauge-Including Atomic Orbital (GIAO) calculation to determine the NMR shielding tensors. nih.gov

The accuracy of predicted chemical shifts depends on the chosen DFT functional, basis set, and the treatment of solvent effects. pitt.eduarxiv.org For instance, studies have shown that specific hybrid DFT functionals can yield mean absolute errors (MAEs) for ¹³C and ¹H shifts as low as 1.355 ppm and 0.224 ppm, respectively, when compared to experimental data. arxiv.org More advanced models incorporating graph neural networks (GNNs) and DFT-calculated shielding tensors can achieve even higher accuracy, with MAEs of 0.944 ppm for ¹³C and 0.185 ppm for ¹H. nih.gov

For this compound, a typical computational protocol would involve:

Conformational analysis to identify the lowest energy conformer(s).

Geometry optimization of the conformer(s) using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d)).

GIAO-DFT calculation of the isotropic shielding values, often including a solvent model (e.g., IEF-PCM for chloroform (B151607) or DMSO). liverpool.ac.ukpitt.edu

Conversion of the calculated shielding values to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The predicted chemical shifts can then be compared with experimental data to confirm the structure of this compound. Discrepancies between predicted and experimental shifts can indicate the presence of specific conformational effects, intramolecular interactions, or the influence of the solvent environment. rsc.orgnih.gov

Table 1: Representative Predicted NMR Chemical Shifts for Aromatic Carbons in a Substituted Benzamide (B126) (Illustrative) Note: This table is illustrative and not based on specific calculations for this compound. Actual values would require dedicated computational studies.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C (ipso-CONHEt) | 135.2 |

| C (ipso-CN) | 115.8 |

| C (ortho to CONHEt) | 128.9 |

Simulation of Vibrational Spectra and Interpretation of Experimental Data

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Computational simulations of these spectra are crucial for assigning experimental bands to specific vibrational modes. cas.czarxiv.org DFT calculations are the most common method for obtaining harmonic vibrational frequencies and intensities.

The process involves:

Optimizing the molecular geometry to find a minimum on the potential energy surface.

Calculating the Hessian matrix (second derivatives of the energy with respect to nuclear coordinates) at the optimized geometry. nih.gov

Diagonalizing the mass-weighted Hessian matrix to obtain the vibrational frequencies and normal modes.

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. To improve agreement, a uniform scaling factor is typically applied. nepjol.info For example, the calculated stretching frequency of a carbonyl (C=O) group in a similar amide was found at 1782 cm⁻¹, which is within the typical range of 1870-1550 cm⁻¹. nepjol.info The position of this band can be sensitive to intermolecular interactions, such as hydrogen bonding, which often leads to a red shift (lower frequency). nepjol.info

For this compound, key vibrational modes would include the C≡N stretch, the C=O stretch of the amide, the N-H stretch and bend, and various aromatic C-H and C-C vibrations. Simulating the IR and Raman spectra allows for a detailed potential energy distribution (PED) analysis, which decomposes each normal mode into contributions from internal coordinates (stretches, bends, torsions), providing a definitive assignment for each spectral feature. nepjol.info

Table 2: Illustrative Calculated Vibrational Frequencies for Key Functional Groups Note: This table is for illustrative purposes. Actual frequencies would be obtained from specific DFT calculations for this compound.

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| Cyano (C≡N) | Stretching | ~2230 |

| Amide (C=O) | Stretching | ~1660 |

| Amide (N-H) | Stretching | ~3300 |

Prediction of UV-Vis Absorption Spectra using Time-Dependent DFT (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. sumitomo-chem.co.jprespectprogram.orgchemrxiv.org It calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. mdpi.com

The accuracy of TD-DFT predictions is highly dependent on the choice of the exchange-correlation functional and the inclusion of solvent effects. sumitomo-chem.co.jpchemrxiv.org Hybrid functionals, such as B3LYP and PBE0, often provide a good balance of accuracy and computational cost for organic molecules. chemrxiv.orgmdpi.com The simulation process typically involves:

Ground-state geometry optimization using DFT.

TD-DFT calculation on the optimized geometry to obtain vertical excitation energies and oscillator strengths.

Inclusion of a solvent model (e.g., IEFPCM) is crucial as solvent polarity can significantly shift absorption maxima. mdpi.com

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the aromatic ring and the conjugated amide and cyano groups. researchgate.net TD-DFT calculations can predict the wavelength of maximum absorption (λ_max) and the molar absorptivity. Comparing the theoretical spectrum with experimental data helps to understand the nature of the electronic transitions involved. mdpi.comresearchgate.net For example, studies on similar aromatic compounds have shown that TD-DFT can predict λ_max with an error of only 1-6% compared to experimental values. mdpi.com

Quantum Mechanical Studies of Non-Covalent Interactions within Supramolecular Architectures

Supramolecular chemistry focuses on the organization of molecules into larger assemblies through non-covalent interactions. tue.nluclouvain.be Quantum mechanical calculations are essential for understanding and quantifying the forces that govern the formation of supramolecular structures involving this compound. These interactions include hydrogen bonding, π-π stacking, and C-H···π interactions. rsc.orgmdpi.com

In the solid state or in solution, this compound can form dimers or larger aggregates. The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of strong intermolecular hydrogen bonds. The cyanophenyl group provides opportunities for π-π stacking between aromatic rings and C-H···π interactions.

Computational methods used to study these interactions include:

DFT with dispersion corrections (e.g., DFT-D3): Standard DFT functionals often fail to describe long-range van der Waals forces, which are crucial for non-covalent interactions. Empirical dispersion corrections are therefore essential.

Quantum Theory of Atoms in Molecules (QTAIM): This method, developed by Bader, analyzes the electron density topology to identify and characterize chemical bonds and non-covalent interactions. rsc.orgmdpi.com The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction, and the properties at the BCP reveal its strength and nature. mdpi.com

Non-Covalent Interaction (NCI) analysis: The NCI index, based on the electron density and its reduced density gradient, allows for the visualization of non-covalent interactions in real space, highlighting attractive and repulsive regions within the molecular system. rsc.org

Symmetry-Adapted Perturbation Theory (SAPT): This method decomposes the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. This provides deep insight into the fundamental nature of the non-covalent bonds.

Through these computational tools, researchers can analyze the crystal packing of this compound or its behavior in solution, predicting the most stable supramolecular assemblies and quantifying the energetic contributions of the various non-covalent forces that hold them together. rsc.orgmdpi.comcam.ac.uk

Chemical Reactivity and Mechanistic Studies of 4 Cyano N Ethylbenzamide

Hydrolysis and Amidation Pathways of the Benzamide (B126) Moiety

The amide bond is famously stable, yet it can be cleaved through hydrolysis under both acidic and basic conditions. arkat-usa.org The reactivity of the N-ethylbenzamide moiety is influenced by the electronic nature of the substituents on the aromatic ring and the nitrogen atom.

Detailed Investigations into Acid- and Base-Catalyzed Hydrolysis Mechanisms

Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis of N-alkylated benzamides generally proceeds through a bimolecular mechanism. researchgate.netcdnsciencepub.com The process begins with the protonation of the amide, which overwhelmingly occurs on the carbonyl oxygen atom rather than the nitrogen, to form an O-protonated conjugate acid. cdnsciencepub.com This initial protonation increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by a water molecule. libretexts.org

The subsequent steps define the specific pathway. For most N-alkyl benzamides, the reaction follows an A_OT_2 mechanism, involving the rate-determining formation of an oxonium-type tetrahedral intermediate. cdnsciencepub.com This is analogous to the A_Ac_2 mechanism for ester hydrolysis. researchgate.netcdnsciencepub.com The presence of the electron-withdrawing cyano group at the para-position is expected to increase the rate of hydrolysis in concentrated acids by further polarizing the carbonyl group and stabilizing the transition state leading to the tetrahedral intermediate. cdnsciencepub.com

The general mechanism is as follows:

Protonation: The carbonyl oxygen is protonated by an acid catalyst (H₃O⁺).

Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the ethylamino group.

Elimination: The C-N bond cleaves, releasing ethylamine (B1201723) as the leaving group.

Deprotonation: The protonated carboxylic acid is deprotonated to yield 4-cyanobenzoic acid.

An alternative pathway, involving C-N bond cleavage in the N-protonated form of the amide, is generally not favored for secondary amides like 4-cyano-N-ethylbenzamide but has been observed for N-tert-butyl derivatives due to the stability of the tertiary carbocation. researchgate.netrsc.org

Base-Promoted Hydrolysis: Under basic conditions, the hydrolysis of amides is promoted by a nucleophilic hydroxide (B78521) ion. libretexts.org This reaction is effectively irreversible because the final step involves an acid-base reaction where the resulting carboxylic acid is deprotonated to a carboxylate, and the amine is protonated. libretexts.org The mechanism is typically a nucleophilic acyl substitution (B_Ac_2).

Nucleophilic Addition: A hydroxide ion directly attacks the carbonyl carbon. This step forms a tetrahedral alkoxide intermediate.

Elimination: The carbonyl double bond reforms, and the amide ion (⁻NHEt) is expelled as the leaving group. This is generally the rate-limiting step.

Acid-Base Reaction: The highly basic ethylamide anion immediately deprotonates the newly formed 4-cyanobenzoic acid, yielding sodium 4-cyanobenzoate (B1228447) and ethylamine.

Unlike acid hydrolysis, where the rate can be enhanced by electron-withdrawing groups, the effect in base-promoted hydrolysis is more complex. While the electron-withdrawing cyano group increases the electrophilicity of the carbonyl carbon for the initial attack, it also has implications for the stability of the intermediates and transition states.

| Hydrolysis Condition | Catalyst/Reagent | Key Mechanistic Steps | Products |

| Acidic | H₃O⁺ | 1. O-Protonation2. Nucleophilic attack by H₂O3. C-N bond cleavage (A_OT_2) | 4-Cyanobenzoic acid, Ethylammonium ion |

| Basic | OH⁻ | 1. Nucleophilic attack by OH⁻2. Formation of tetrahedral intermediate3. Elimination of ⁻NHEt (B_Ac_2) | 4-Cyanobenzoate, Ethylamine |

Stereoelectronic Effects on Amide Reactivity

The breakdown of the tetrahedral intermediate formed during amide hydrolysis is not random; it is governed by stereoelectronic effects. cdnsciencepub.comresearchgate.net According to the theory of stereoelectronic control, the specific cleavage of a carbon-heteroatom bond is favored only when the other heteroatoms (in this case, the second oxygen and the nitrogen) each possess a lone pair orbital oriented anti-periplanar to the leaving group. cdnsciencepub.comresearchgate.net

In the hydrolysis of this compound, a tetrahedral intermediate (a hemiorthoamide) is formed. The conformation of this intermediate dictates its fate. For the C-N bond to cleave efficiently to produce 4-cyanobenzoic acid and ethylamine, the lone pair on the hydroxyl oxygen and the lone pair on the ether-like oxygen must both be oriented anti-periplanar to the C-N bond. If the conformation does not allow for this alignment, cleavage of the C-O bond to revert to the starting material is more likely. ulaval.ca

Reactivity Profile of the Cyano Group

The cyano group (-C≡N) is a versatile functional group characterized by a polarized triple bond and an sp-hybridized carbon atom, making it susceptible to various transformations.

Nucleophilic Addition Reactions to the Nitrile Functionality

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles.

Reduction to Amines: A common reaction is the reduction of the cyano group to a primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can achieve this transformation, converting this compound into 4-(aminomethyl)-N-ethylbenzamide. evitachem.com

Hydrolysis to Carboxylic Acids: The cyano group can be hydrolyzed under vigorous acidic or basic conditions. This reaction typically proceeds via the formation of a primary amide intermediate (a carboxamide). In the case of this compound, complete hydrolysis would ultimately yield terephthalic acid after the initial hydrolysis of the benzamide moiety to 4-cyanobenzoic acid. Mild hydrolysis of the nitrile can selectively produce an amide, a reaction often catalyzed by certain enzymes or specific reagents. arkat-usa.orgmdpi.com

| Reaction Type | Reagents and Conditions | Product |

| Reduction | 1. LiAlH₄ in ether/THF2. H₂O workup | 4-(Aminomethyl)-N-ethylbenzamide |

| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Terephthalic acid (and ethylamine) |

| Partial Hydrolysis | Controlled conditions (e.g., specific catalysts) | 4-(Carbamoyl)benzoic acid (from the 4-cyanobenzoic acid intermediate) |

Cycloaddition Reactions and Heterocycle Formation via the Cyano Group

The nitrile triple bond can participate in cycloaddition reactions, providing a powerful route for the synthesis of nitrogen-containing heterocycles.

[3+2] Cycloaddition for Tetrazole Formation: A prominent example is the Huisgen [2+3] cycloaddition between a nitrile and an azide (B81097) to form a tetrazole ring. Reacting this compound with sodium azide (NaN₃) in the presence of a proton source like ammonium (B1175870) chloride would yield N-ethyl-4-(1H-tetrazol-5-yl)benzamide. This reaction is a well-established method for converting nitriles into tetrazoles, which are important functional groups in medicinal chemistry.

Other Cycloadditions: Nitriles can also participate in other cycloaddition reactions, for example, with nitrile oxides or in transition-metal-catalyzed processes to form various five- or six-membered heterocycles. clockss.orgresearchgate.net

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Phenyl Ring

The substitution pattern on the aromatic ring of this compound is controlled by the combined electronic effects of the amide and cyano substituents.

Electrophilic Aromatic Substitution (EAS): In electrophilic aromatic substitution, the reactivity of the benzene (B151609) ring is governed by the directing effects of its substituents. wikipedia.org

The -CN group (cyano) is a powerful deactivating group and a meta-director due to its strong inductive (-I) and resonance (-M) electron-withdrawing effects.

In this compound, these two groups are para to each other. The positions ortho to the amide group (C2 and C6) are meta to the cyano group. The positions ortho to the cyano group (C3 and C5) are meta to the amide group. Both substituents deactivate the ring, making electrophilic substitution challenging. However, substitution is most likely to occur at the positions ortho to the amide group (C2 and C6). This is because the resonance-donating ability of the amide nitrogen can stabilize the transition state for substitution at these positions, making them the least deactivated sites on the ring. wikipedia.org

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution is generally difficult on an unsubstituted benzene ring but is facilitated by the presence of strong electron-withdrawing groups. researchgate.net The cyano group is a potent activating group for NAS. Therefore, the phenyl ring of this compound is activated towards nucleophilic attack, particularly at the positions ortho and para to the cyano group.

For NAS to occur on this compound itself, a leaving group (other than hydride, H⁻) would need to be present on the ring. If, for example, a halogen were present at the C2 position (forming 2-halo-4-cyano-N-ethylbenzamide), it would be readily displaced by nucleophiles. The strong electron-withdrawing nature of the cyano group at the para position would stabilize the negatively charged Meisenheimer complex intermediate, facilitating the substitution.

Applications in Advanced Materials Science Research

Utilization as a Building Block for Functional Organic Materials

The cyano group is instrumental in tuning the electronic and optical properties of organic molecules. Compounds containing cyano-functionalized aromatic rings are widely explored for their use in n-type organic semiconductors, which are essential for electronic devices like organic thin-film transistors (OTFTs) and organic solar cells (OSCs). The electron-withdrawing nature of the cyano group can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy levels of organic materials, facilitating electron injection and transport.

While direct studies on 4-cyano-N-ethylbenzamide are scarce, its core structure is analogous to other cyanoarenes used in developing materials with significant electronic and photophysical properties. The combination of the cyano and amide groups can lead to molecules with large dipole moments, which is beneficial for applications in nonlinear optics.

Table 1: Potential Properties and Applications of Functional Organic Materials Derived from this compound Motifs

| Property | Potential Application | Rationale |

| Electron-Deficient Nature | n-Type Organic Semiconductors | The cyano group is a strong electron-withdrawing moiety, which can create electron-deficient π-systems necessary for electron transport. |

| High Dipole Moment | Nonlinear Optical (NLO) Materials | The combination of electron-withdrawing (-CN) and electron-donating/polar (-CONHCH₂CH₃) groups can enhance second- and third-order NLO properties. |

| Intermolecular Hydrogen Bonding | Crystalline Organic Materials | The N-ethylamide group can form predictable hydrogen bond networks, promoting crystallinity and ordered molecular packing, which is crucial for charge transport. |

| Photoluminescence | Organic Light-Emitting Diodes (OLEDs) | Cyano-substituted aromatic compounds are often fluorescent and can be used as emitters or host materials in OLEDs. |

Incorporation into Polymer Systems for Tailored Properties

The functional groups on this compound make it a candidate for incorporation into polymer systems, either as a monomer or as a functional additive. The cyano group can serve as a versatile precursor for a variety of chemical transformations, allowing for the synthesis of diverse polymer structures.

For instance, cyano groups can be used as anchor points for attaching molecules to surfaces. Research has demonstrated that cyano groups can act as viable alternatives to traditional thiol anchors for stabilizing metal nanoparticles, with a polymer based on a 4-cyanobenzoyl moiety showing high stability. This suggests that a polymer incorporating the this compound unit could be used to create stable polymer coatings for nanoparticles, tailoring their surface properties for specific applications.

Furthermore, the introduction of polar cyano and amide groups into a polymer backbone can significantly alter its bulk properties, such as thermal stability, dielectric constant, and solubility. In the field of polymer synthesis, cyano-containing compounds like 4-cyano-4-(thiobenzoylthio)pentanoic acid are used as chain transfer agents in Reversible Addition-Fragmention chain-Transfer (RAFT) polymerization to control the synthesis of well-defined polymers. This highlights the utility of the cyano functional group in advanced polymerization techniques.

Table 2: Predicted Effects of Incorporating this compound into Polymer Systems

| Polymer Property | Effect of Incorporation | Scientific Basis |

| Thermal Stability | Increased | The rigid aromatic ring and polar interactions from cyano and amide groups can increase the glass transition temperature (Tg). |

| Dielectric Constant | Increased | The high polarity of the cyano and amide functionalities would increase the overall dielectric constant of the polymer, useful for capacitor applications. |

| Surface Adhesion | Enhanced | The cyano group can act as a ligand to coordinate with metal surfaces, improving the adhesion of polymer coatings. |

| Solubility | Modified | The polar groups would increase solubility in polar solvents while potentially enabling specific interactions in polymer blends. |

Design and Synthesis of Supramolecular Assemblies and Metal-Organic Frameworks (MOFs) Containing this compound Motifs

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct large, ordered structures from smaller molecular building blocks. The this compound molecule possesses both a strong hydrogen-bonding amide group and a cyano group that can participate in various intermolecular interactions, making it an excellent candidate for designing complex supramolecular assemblies.

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The selection of the organic linker is crucial for determining the structure and properties of the resulting MOF. While this compound itself has not been reported as a primary linker in major MOF databases, its carboxylic acid precursor, 4-cyanobenzoic acid, is a related building block. The cyano group can be a non-coordinating functional group that lines the pores of the MOF, imparting specific chemical properties, or it can participate in the framework's construction through coordination with certain metals. The amide group also offers a potential coordination site. MOFs are known for their applications in gas storage, separation, and catalysis.

The ability of the cyano group to form O-H⋯N hydrogen bonds is well-documented in the formation of molecular complexes, leading to diverse structures like stacked layers and helical chains. A hypothetical MOF or supramolecular assembly using a ligand derived from this compound could exhibit intricate network structures with potential for selective guest inclusion or catalytic activity.

Role in Catalysis Research

Exploration as an Organocatalyst or Pre-catalyst in Organic Transformations

The potential for 4-cyano-N-ethylbenzamide to act as an organocatalyst or a pre-catalyst in organic transformations has not been reported. Organocatalysis is a rapidly growing field, but this particular compound does not appear in studies related to this area.

Contribution to Stereoselective Catalytic Processes

There is no information available regarding any contribution of this compound to stereoselective catalytic processes. The development of chiral catalysts for asymmetric synthesis is a major focus of modern chemistry, but this compound has not been identified as a component in any such systems.

Future Research Directions and Emerging Perspectives for 4 Cyano N Ethylbenzamide

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of benzamides often involves activating carboxylic acids into more reactive forms, such as acyl chlorides, which can require harsh reagents like thionyl chloride. evitachem.com Future research will undoubtedly focus on developing greener, more atom-economical, and efficient synthetic routes to 4-cyano-N-ethylbenzamide.

Emerging strategies in organic synthesis offer promising alternatives. One such avenue is the direct amidation of 4-cyanobenzoic acid with ethylamine (B1201723), circumventing the need for stoichiometric activators. This can be achieved through innovative catalytic systems. For instance, methodologies employing catalytic amounts of manganese(I) have shown success in the N-alkylation of primary amides, a reaction that could be adapted for this purpose. rsc.org Another approach involves the use of heterogeneous catalysts, such as magnetically separable copper nanocomposites, which facilitate multicomponent reactions under greener conditions and allow for easy catalyst recovery and reuse. rsc.org

Solvent-free or "neat" reaction conditions represent another significant step towards sustainability. Research into the use of enol esters, like vinyl benzoate, for the direct N-benzoylation of amines at room temperature without any solvent or activator, has shown considerable promise. tandfonline.com Applying such a method to the reaction of ethylamine with a vinyl ester of 4-cyanobenzoic acid could offer a highly efficient and environmentally benign synthetic pathway. Furthermore, thermo-mechanochemical methods, which use mechanical force and heat to drive reactions in the absence of solvents, are gaining traction for amide bond formation and could be explored for the quantitative synthesis of this compound. rsc.org

A comparative overview of potential sustainable methods is presented below:

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Manganese(I) Catalysis | Utilizes earth-abundant metal catalyst, often in low loading. rsc.org | Avoids hazardous activating agents, potential for high selectivity. |

| Heterogeneous Nanocatalysis | Employs reusable catalysts, such as Cu@PANI@Fe3O4 nanocomposites. rsc.org | Simplifies product purification, reduces waste, enhances process efficiency. |

| Solvent-Free Enol Ester Acylation | Reaction proceeds at room temperature without solvents or activators. tandfonline.com | High atom economy, reduced environmental impact, simple product isolation. |

| Thermo-mechanochemistry | Solvent-free, activator-free direct coupling of acids and amines. rsc.org | High yields, reduced waste streams, applicable to solid-state synthesis. |

Integration of Advanced Spectroscopic Techniques for In-Situ Monitoring

To optimize the novel synthetic methodologies described above, a deep understanding of reaction kinetics, intermediate formation, and endpoint determination is crucial. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through real-time measurement of critical process parameters. mt.com The integration of advanced in-situ spectroscopic techniques is central to this approach and holds immense potential for the synthesis of this compound. rsc.org

Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) can be employed for real-time monitoring. For example, an in-situ FTIR probe can track the disappearance of the carboxylic acid starting material and the appearance of the amide product by monitoring their characteristic vibrational frequencies. mt.com This provides immediate insight into reaction progression and can identify the formation of any transient intermediates or byproducts. mt.com

Similarly, in-situ NMR has been successfully used to monitor the conversion of fatty acid methyl esters to amides, demonstrating its utility in tracking reactions involving amide bond formation. researchgate.net For more complex reaction mixtures, camera-enabled colorimetric monitoring has emerged as a novel, non-invasive PAT tool for amide coupling reactions, correlating color changes to reaction conversion rates measured by offline HPLC. nih.govchemrxiv.org

The application of these PAT tools would enable:

Rapid Optimization: Real-time data allows for the quick adjustment of reaction parameters (e.g., temperature, reagent addition rate) to maximize yield and minimize impurities. rsc.org

Enhanced Safety and Understanding: A better understanding of reaction exotherms and the stability of intermediates is critical for safe scale-up. mt.com

Improved Process Control: Continuous monitoring ensures batch-to-batch consistency and adherence to predefined quality attributes, aligning with the Quality by Design (QbD) paradigm. mt.com

| PAT Tool | Information Provided | Relevance to this compound Synthesis |

| In-situ FTIR/Raman | Real-time concentration profiles of reactants, intermediates, and products. mt.com | Monitors consumption of 4-cyanobenzoic acid and formation of the amide bond. |

| In-situ NMR | Detailed structural information on all species in the reaction mixture. researchgate.net | Unambiguously identifies product formation and characterizes any side products. |

| Online HPLC/MS | Quantitative analysis of reaction components with high specificity. rsc.org | Provides precise conversion and purity data during the reaction. |

| Colorimetric Vision Analysis | Non-invasive monitoring of reactions involving colored species. nih.gov | Applicable if colored intermediates or coupling agents are used. |

Synergistic Computational-Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis offers a powerful paradigm for accelerating chemical discovery. For this compound, this approach can guide the design of new derivatives with tailored properties and predict their behavior before committing to laboratory work.

Density Functional Theory (DFT) is a particularly valuable computational tool. It can be used to calculate the geometric and electronic structures of this compound and its analogues. iucr.orgresearchgate.net These calculations can predict spectroscopic properties (like NMR and IR spectra), which can then be compared with experimental data to confirm the structure of synthesized compounds. researchgate.net Furthermore, DFT studies can elucidate reaction mechanisms, for instance, by modeling the transition states of different synthetic pathways to determine the most energetically favorable route. rsc.orgresearchgate.net

This computational insight is invaluable for rational design. For example, if the goal is to develop a derivative of this compound as a potential therapeutic agent, molecular docking studies can predict how different structural modifications would affect its binding to a specific biological target, such as an enzyme active site. mdpi.comnih.gov These in silico screening efforts can prioritize the most promising candidates for synthesis, saving significant time and resources. ontosight.ai The combination of DFT calculations to understand molecular properties and docking to predict biological interactions creates a robust pipeline for designing novel, functional molecules based on the this compound scaffold. acs.org

| Computational Method | Application | Expected Outcome for this compound |

| Density Functional Theory (DFT) | Elucidation of electronic structure, reaction mechanisms, and spectroscopic properties. iucr.orgrsc.org | Prediction of reactivity, optimization of synthetic conditions, and structural confirmation. |